molecular formula C12H13ClN2O2S B11770469 3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione

Cat. No.: B11770469
M. Wt: 284.76 g/mol
InChI Key: ZQAYAZRVZNPEID-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione typically involves the reaction of 3-chlorobenzylamine with thiazolidine-2,4-dione under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the thiazolidine ring to a more saturated form.

    Substitution: The amino and chloro groups may participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

    Pioglitazone: Used in the treatment of type 2 diabetes.

    Troglitazone: Previously used as an antidiabetic agent.

Uniqueness

3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione may have unique properties due to the presence of the aminoethyl and chlorobenzyl groups, which could confer distinct biological activities or chemical reactivity compared to other thiazolidinediones.

Properties

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

3-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H13ClN2O2S/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10/h1-3,6,10H,4-5,7,14H2

InChI Key

ZQAYAZRVZNPEID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

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